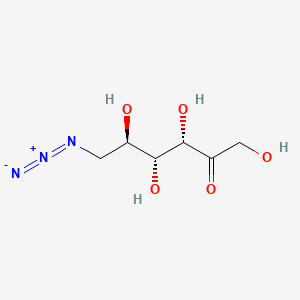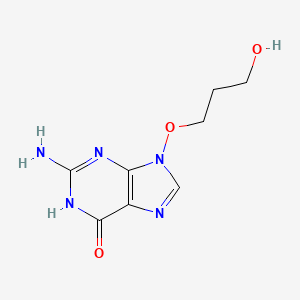
D-Fructose, 6-azido-6-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“D-Fructose, 6-azido-6-deoxy-” is an indispensable compound employed in drug development targeting diverse ailments. It assumes an imperative function in the manufacturing of antiviral and anticancer medications . The molecular formula of this compound is C5H10O5 .
Synthesis Analysis
The synthesis of “D-Fructose, 6-azido-6-deoxy-” has been explored in various studies. For instance, one study demonstrated the use of the metabolic chemical reporter 6-azido-6-deoxy-glucose (6AzGlc) for the investigation of cellular metabolism and the tolerance of biosynthetic enzymes and glycosyltransferases to different sugars . Another study evaluated different strategies for the one-pot synthesis of D-fructose 6-phosphate and its 1-deoxy and 3-deoxy analogs from readily available starting materials .
Molecular Structure Analysis
The molecular structure of “D-Fructose, 6-azido-6-deoxy-” is characterized by the presence of an azido group at the 6th position of the fructose molecule . The IUPAC name of this compound is (3S,4R,5R)-6-azido-1,3,4,5-tetrahydroxyhexan-2-one .
Chemical Reactions Analysis
“D-Fructose, 6-azido-6-deoxy-” has been used in various chemical reactions. For example, it has been used in metabolic chemical reporters of glycosylation in combination with bioorthogonal reactions .
Physical And Chemical Properties Analysis
“D-Fructose, 6-azido-6-deoxy-” has a molecular weight of 205.17 .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis in Material Science
Scientific Field
Material Science
Summary of Application
“D-Fructose, 6-azido-6-deoxy-” is utilized in the synthesis of cyclodextrin-based polymers. These polymers are valued for their encapsulation properties and have applications in pharmacy, personal care products, biomedicine, food, and more.
Methods of Application
The azido group on “D-Fructose, 6-azido-6-deoxy-” allows for click chemistry reactions, enabling the functionalization of cyclodextrins. Techniques such as Atom Transfer Radical Polymerization (ATRP), Ring Opening Polymerization (ROP), and Reversible Addition–Fragmentation Chain-Transfer (RAFT) polymerization are employed.
Results
The use of “D-Fructose, 6-azido-6-deoxy-” has led to the development of polymers with tailored properties for advanced applications, including drug delivery systems and bioimaging .
Glycosylation Studies in Biochemistry
Scientific Field
Biochemistry
Summary of Application
In biochemistry, “D-Fructose, 6-azido-6-deoxy-” serves as a metabolic chemical reporter, revealing the substrate promiscuity of enzymes like O-GlcNAc Transferase.
Methods of Application
Cells are treated with the per-O-acetylated version of “D-Fructose, 6-azido-6-deoxy-”, resulting in the labeling of proteins consistent with O-GlcNAc modifications.
Results
The treatment leads to the discovery of intracellular protein modification by O-Glucose, suggesting that O-GlcNAc Transferase can modify proteins with both N-acetyl-glucosamine and glucose under certain conditions .
Supramolecular Chemistry
Scientific Field
Supramolecular Chemistry
Summary of Application
“D-Fructose, 6-azido-6-deoxy-” is used in the design of supramolecular structures due to its ability to form inclusion complexes with hydrophobic molecules.
Methods of Application
The compound’s hydrophobic cavity encapsulates small hydrophobic molecules, which is crucial in the design of supramolecular architectures.
Results
This application has led to the creation of novel materials with potential uses in molecular recognition and supramolecular assemblies .
Pharmaceutical Drug Design
Scientific Field
Pharmaceutical Sciences
Summary of Application
In pharmaceutical drug design, “D-Fructose, 6-azido-6-deoxy-” is used to create drug delivery systems that can be targeted to specific cells or tissues.
Methods of Application
Drug molecules are conjugated to cyclodextrin polymers synthesized using “D-Fructose, 6-azido-6-deoxy-”, allowing for targeted delivery.
Results
The development of these drug delivery systems has shown promise in increasing the efficacy and reducing the side effects of various pharmaceuticals .
Food Chemistry
Scientific Field
Food Chemistry
Summary of Application
“D-Fructose, 6-azido-6-deoxy-” finds application in food chemistry for the encapsulation of flavors and the controlled release of food additives.
Methods of Application
The compound is used to encapsulate flavor molecules, enhancing stability and controlling their release during food processing and storage.
Results
This has resulted in improved flavor profiles and extended shelf life for various food products .
Biomedical Imaging
Scientific Field
Biomedical Imaging
Summary of Application
“D-Fructose, 6-azido-6-deoxy-” is applied in the field of biomedical imaging to enhance the contrast of images and target specific biological structures.
Methods of Application
The compound is used to functionalize imaging agents, which can then be directed towards specific tissues or cellular structures.
Results
The use of “D-Fructose, 6-azido-6-deoxy-” in imaging agents has improved the clarity and specificity of biomedical imaging techniques .
This analysis provides a detailed look at the diverse applications of “D-Fructose, 6-azido-6-deoxy-” across different scientific fields, highlighting its versatility and importance in research and development. Each application demonstrates the compound’s potential to contribute significantly to advancements in science and technology.
Analytical Chemistry
Scientific Field
Analytical Chemistry
Summary of Application
“D-Fructose, 6-azido-6-deoxy-” is used as a derivatization agent for the analysis of complex carbohydrate structures in glycoproteins and glycolipids.
Methods of Application
The azido group allows for the introduction of a fluorescent or UV-active tag to the carbohydrates, which can then be detected with high sensitivity using techniques like HPLC or mass spectrometry.
Results
This application has enabled the detailed structural analysis of glycoconjugates, aiding in the understanding of their roles in various biological processes .
Environmental Science
Scientific Field
Environmental Science
Summary of Application
“D-Fructose, 6-azido-6-deoxy-” is utilized in the study of biodegradation pathways of environmental pollutants.
Methods of Application
The compound is used to trace the incorporation of carbon atoms from pollutants into microbial biomass, helping to elucidate the mechanisms of biodegradation.
Results
Studies have shown that “D-Fructose, 6-azido-6-deoxy-” can be effectively used to monitor the fate of organic pollutants in the environment .
Nanotechnology
Scientific Field
Nanotechnology
Summary of Application
In nanotechnology, “D-Fructose, 6-azido-6-deoxy-” is employed in the synthesis of nanocarriers for drug delivery.
Methods of Application
The azido group facilitates the attachment of nanoparticles to the cyclodextrin moiety, creating a versatile platform for the delivery of therapeutic agents.
Results
The development of these nanocarriers has shown potential in enhancing the targeted delivery and controlled release of drugs .
Cosmetic Chemistry
Scientific Field
Cosmetic Chemistry
Summary of Application
“D-Fructose, 6-azido-6-deoxy-” is used in cosmetics for the stabilization of volatile compounds such as fragrances and essential oils.
Methods of Application
The compound’s ability to form inclusion complexes helps in trapping volatile molecules, thereby stabilizing them in cosmetic formulations.
Results
This has led to the creation of longer-lasting fragrances and more stable cosmetic products .
Agricultural Chemistry
Scientific Field
Agricultural Chemistry
Summary of Application
In agricultural chemistry, “D-Fructose, 6-azido-6-deoxy-” is applied in the development of slow-release fertilizers.
Methods of Application
The compound is used to encapsulate nutrients, allowing for their gradual release into the soil, which improves the efficiency of nutrient uptake by plants.
Results
The use of this technology has resulted in improved crop yields and reduced environmental impact due to decreased leaching of fertilizers .
Flavor Chemistry
Scientific Field
Flavor Chemistry
Summary of Application
“D-Fructose, 6-azido-6-deoxy-” is involved in the synthesis of flavor precursors that enhance the taste profiles of food products.
Methods of Application
The compound is used to modify the structure of flavor molecules, leading to the formation of new flavor compounds upon cooking or processing.
Results
This application has contributed to the development of new flavors and improved taste experiences in the food industry .
Safety And Hazards
The safety and hazards associated with “D-Fructose, 6-azido-6-deoxy-” are classified under Acute Tox. 4 Oral according to the hazard classifications . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and seeking medical advice/attention if you feel unwell (P312) .
Zukünftige Richtungen
The future directions of “D-Fructose, 6-azido-6-deoxy-” research could involve further exploration of its substrate promiscuity with O-GlcNAc transferase and its potential role in the modification of proteins with both N-acetyl-glucosamine and glucose . This raises the possibility that intracellular O-glucose modification may be a widespread modification under certain conditions or in particular tissues .
Eigenschaften
IUPAC Name |
(3S,4R,5R)-6-azido-1,3,4,5-tetrahydroxyhexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h3,5-6,10-11,13-14H,1-2H2/t3-,5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCFCMVDOWDQHL-UYFOZJQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Fructose, 6-azido-6-deoxy- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


